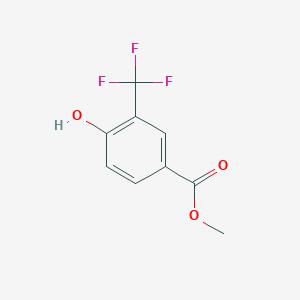

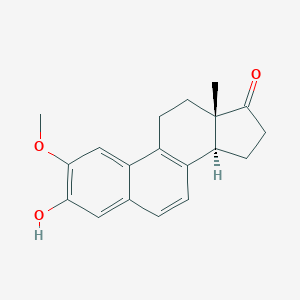

![molecular formula C16H22N6O8S B056899 n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine CAS No. 70333-82-3](/img/structure/B56899.png)

n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine

Übersicht

Beschreibung

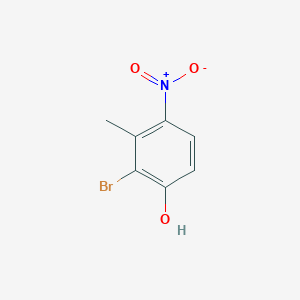

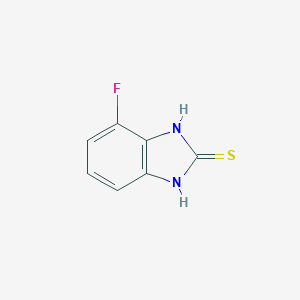

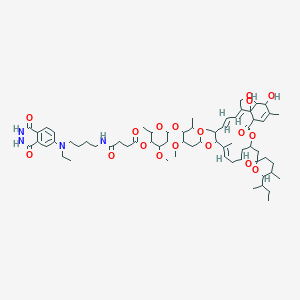

N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine (CHEBI:21457) is an N-(adenosin-N6-ylcarbonyl)threonine in which the adenosine ring is carrying a 2-methylthio substituent . It is a modified nucleoside located at the position adjacent to the 3’-end of the anti-codon of Bacillus subtilis tRNA .

Synthesis Analysis

The synthesis of a protected form of the hypermodified nucleoside, this compound, (ms2t6A) has been reported . The hypermodified nucleoside was subsequently elaborated to the protected nucleoside phosphophoramidite using a protecting group strategy compatible with standard RNA oligonucleotide chemistry . The naturally occurring modified nucleoside, N-[(9-beta-D-ribofuranosylpurin-6-yl)-N-methylcarbamoyl]-L-threonine (mt6A), and the corresponding glycine analog mg6A were synthesized from N6-methyl-2’,3’,5’-tri-O-acetyladenosine and the appropriately blocked isocyanates derived from threonine and glycine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a ribofuranosyl ring attached to a 2-methylthiopurin-6-yl group, which is further carbamoylated with threonine . More detailed structural analysis may be found in specific research articles .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The synthesis of the hypermodified nucleoside involves the use of a protecting group strategy compatible with standard RNA oligonucleotide chemistry . The phosphoramidite reagent was then used to synthesize the 17-nucleotide RNA hairpin having the sequence of the anticodon stem-loop (ASL) domain of human tRNA (Lys,3), the primer for HIV-1 reverse transcriptase .Wissenschaftliche Forschungsanwendungen

Role in tRNA Modification and Function :

- This compound is one of several thionucleosides found in Bacillus subtilis tRNAs and plays a role in the affinity of tRNA for specific immunoadsorbents, as well as affecting chromatographic properties of tRNA (Vold, Longmire, & Keith, 1981).

- It has been identified in Escherichia coli tRNAs, suggesting a role in codon recognition (Ishikura, Yamada, Murao, Saneyoshi, & Nishimura, 1969).

Synthetic Applications and Structural Analysis :

- Its synthetic analogs have been studied for understanding biochemical properties and potential applications (Dutta, Hong, Murphy, Mittelman, & Chheda, 1975).

- Research has also focused on the synthesis of anticodon hairpins in tRNA containing this compound, shedding light on its role in RNA-RNA interactions and stability (Bajji & Davis, 2002).

Medical and Diagnostic Applications :

- Modified nucleosides like this one have been used as biomarkers in understanding RNA turnover in cancer and AIDS patients (Nakano, Nakao, Schram, Hammargren, McClure, Katz, & Petersen, 1993).

- It has been employed in radioimmunoassays to detect elevated levels in the urine of breast cancer patients, suggesting its potential as a cancer biomarker (Vold, Kraus, Rimer, & Coombes, 1986).

Zukünftige Richtungen

The future directions of research on N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine could include further investigation into its synthesis, structure, and function, as well as its role in biological processes such as protein synthesis. This could lead to a better understanding of its mechanism of action and potential applications .

Eigenschaften

IUPAC Name |

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29)/t5-,6-,7+,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYGKPAZBIRKN-DWVDDHQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990541 | |

| Record name | N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70333-82-3 | |

| Record name | 2-Methylthio-N6-threonylcarbamoyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70333-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((9-beta-D-Ribofuranosyl-2-methylthiopurine-6-yl)carbamoyl)threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070333823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine unique among modified nucleosides in Bacillus subtilis?

A1: Unlike the common 4-thiouridine modification found abundantly in Escherichia coli tRNA, this compound represents a significant portion of sulfur-containing modifications in Bacillus subtilis tRNA. [] Approximately one-third of the sulfur groups in B. subtilis tRNA are present as thiomethyl groups, specifically at the 2 position of adenosine or modified adenosine residues like in ms2t6A. [] This suggests a potential species-specific role for this particular modification in tRNA structure and function.

Q2: How does this compound influence tRNA behavior?

A2: Studies show that this compound, along with other thionucleosides, likely influences the chromatographic properties of the tRNA molecules containing them. [] Specifically, this compound is found in specific areas within the elution profile from an RPC-5 column, suggesting it affects the tRNA's interaction with the column matrix. [] This highlights the impact of this modification on tRNA characteristics relevant to separation and analysis techniques.

Q3: What is the biological significance of this compound in tRNA(Lys,3)?

A3: Research has identified this compound within the anticodon stem-loop (ASL) domain of human tRNA(Lys,3). [] This tRNA is notable as the primer for HIV-1 reverse transcriptase. [] The presence of this modification in the ASL domain, particularly at position 37, has been shown to modestly decrease the thermodynamic stability of the tRNA hairpin. [] This suggests that this compound may play a role in modulating the interaction between tRNA(Lys,3) and HIV-1 reverse transcriptase, potentially impacting the virus's replication cycle.

Q4: How does the threonyl side chain of this compound behave within the tRNA structure?

A4: Despite the presence of the bulky methylthio group, 2D NOESY NMR spectroscopy reveals that the threonyl side chain in this compound adopts a conformation similar to the simpler t6A nucleoside within the tRNA structure. [] This structural insight was obtained by examining the ms2t6A-containing tRNA ASL. [] The conserved conformation suggests a functional importance for this specific arrangement, potentially influencing the interaction with other molecules or contributing to the overall stability of the tRNA molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.